Ca²⁺-Dependent vs. Ca²⁺-Independent PKC Isoform Selectivity
Gö 6976 selectively inhibits the Ca²⁺-dependent PKC isozymes PKCα and PKCβ1 with IC50 values of 2.3 nM and 6.2 nM, respectively, while exhibiting no detectable inhibition of the Ca²⁺-independent PKCδ, PKCε, and PKCζ isoforms even at concentrations up to 3 μM [1]. In contrast, staurosporine—a broad-spectrum PKC inhibitor—inhibits both Ca²⁺-dependent isoforms (PKCα IC50 = 58 nM, PKCβ IC50 = 65 nM, PKCγ IC50 = 49 nM) and Ca²⁺-independent isoforms (PKCδ IC50 = 325 nM, PKCε IC50 = 160 nM) [2]. The selectivity ratio (IC50 for Ca²⁺-independent / IC50 for Ca²⁺-dependent) is >1300 for Gö 6976 versus ~3.7 for staurosporine, quantifying the profound isoform discrimination advantage of Gö 6976.
| Evidence Dimension | In vitro kinase inhibition potency and isoform selectivity |
|---|---|
| Target Compound Data | PKCα IC50 = 2.3 nM; PKCβ1 IC50 = 6.2 nM; PKCδ/ε/ζ IC50 > 3,000 nM |
| Comparator Or Baseline | Staurosporine: PKCα IC50 = 58 nM; PKCβ IC50 = 65 nM; PKCδ IC50 = 325 nM; PKCε IC50 = 160 nM |
| Quantified Difference | Selectivity ratio (Ca²⁺-independent vs. Ca²⁺-dependent): >1300 for Gö 6976 vs. ~3.7 for staurosporine |
| Conditions | Recombinant PKC isozymes; in vitro kinase assays |
Why This Matters
Researchers requiring dissection of Ca²⁺-dependent versus Ca²⁺-independent PKC signaling must use Gö 6976; staurosporine cannot discriminate these isoform classes.
- [1] Martiny-Baron G, Kazanietz MG, Mischak H, Blumberg PM, Kochs G, Hug H, Marmé D, Schächtele C. Selective inhibition of protein kinase C isozymes by the indolocarbazole Gö 6976. J Biol Chem. 1993 May 5;268(13):9194-7. PMID: 8486620. View Source
- [2] Seynaeve CM, Kazanietz MG, Blumberg PM, Sausville EA, Worland PJ. Differential inhibition of protein kinase C isozymes by UCN-01, a staurosporine analogue. Mol Pharmacol. 1994 Jun;45(6):1207-14. PMID: 8022414. View Source
